2-(2,3,4-Trifluorophenyl)ethan-1-amine

Medicinal Chemistry Lipophilicity ADME

2-(2,3,4-Trifluorophenyl)ethan-1-amine (CAS 149488-98-2) is a fluorinated primary amine within the β-phenethylamine class. Characterized by a trifluorinated phenyl ring at the 2, 3, and 4 positions, its molecular formula is C8H8F3N with a molecular weight of 175.15 g/mol.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
Cat. No. B12366849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4-Trifluorophenyl)ethan-1-amine
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CCN)F)F)F
InChIInChI=1S/C8H8F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3-4,12H2
InChIKeyQXYVGPGEWUSUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3,4-Trifluorophenyl)ethan-1-amine: A Specialized Fluorinated Building Block for Precision Chemical Synthesis


2-(2,3,4-Trifluorophenyl)ethan-1-amine (CAS 149488-98-2) is a fluorinated primary amine within the β-phenethylamine class [1]. Characterized by a trifluorinated phenyl ring at the 2, 3, and 4 positions, its molecular formula is C8H8F3N with a molecular weight of 175.15 g/mol [1]. The compound serves as a versatile intermediate in medicinal and agrochemical research, where the precise arrangement of fluorine atoms imparts specific physicochemical properties [2]. These properties are fundamental to its utility, influencing parameters such as lipophilicity and membrane permeability, which are critical in drug design and chemical biology applications [2].

Why 2-(2,3,4-Trifluorophenyl)ethan-1-amine Cannot Be Replaced by Generic Analogs: The Criticality of Fluorination Pattern


Substitution with a close analog is not possible without altering a project's physicochemical and biological profile. In β-phenethylamines, the position and number of fluorine atoms are critical determinants of key drug-like properties such as lipophilicity (logP) and amine basicity (pKa) [1]. The 2,3,4-trifluoro substitution pattern of the target compound confers a distinct set of properties that differ quantifiably from its regioisomers (e.g., 2,4,6- or 3,4,5-substituted) and non-fluorinated analogs. These differences can dramatically impact a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its ability to engage specific biological targets. Using an incorrect analog, even one with the same number of fluorine atoms, can lead to unpredictable and often unfavorable changes in potency, selectivity, and overall in vivo performance [1].

2-(2,3,4-Trifluorophenyl)ethan-1-amine: Quantitative Evidence of Differentiated Properties


2,3,4-Substitution Provides Moderate Lipophilicity (XLogP3 = 1.5) Versus Non-Fluorinated and Higher LogP Analogs

The target compound demonstrates a distinct lipophilicity profile compared to its non-fluorinated parent and a related trifluoromethyl analog. The calculated XLogP3 of 2-(2,3,4-Trifluorophenyl)ethan-1-amine is 1.5 [1], which represents a significant increase over the non-fluorinated parent compound, 2-phenylethylamine (XLogP3 = 0.9). It also differs from the para-trifluoromethyl derivative, 2-(4-trifluoromethyl)phenyl)ethanamine, which has a reported logP of 1.49 [2]. This specific lipophilicity value is a result of the unique 2,3,4-trifluoro substitution pattern.

Medicinal Chemistry Lipophilicity ADME

2,3,4-Substitution Pattern Is Associated with Low hTAAR1 Efficacy, A Class-Specific Feature

Based on a CoMFA 3D-QSAR study of 68 β-phenethylamine analogs at the human Trace Amine-Associated Receptor 1 (hTAAR1), increasing steric bulk at the 4-position of the aromatic ring is a key determinant for lowering ligand efficacy [1]. The study, which used an RD-HGA16 cell line stably transfected with hTAAR1, established that steric and electrostatic fields contribute 61% and 39% to the model, respectively [1]. The 2,3,4-trifluorophenyl pattern introduces a fluorine atom at the critical 4-position, which, based on the QSAR model, is predicted to contribute to lower efficacy compared to analogs lacking substitution at this position, such as the parent 2-phenylethylamine or other regioisomers.

Neuroscience GPCR Pharmacology TAAR1

The 2,3,4-Trifluoro Pattern Modulates Basicity (Predicted pKa 8.24) Relative to Other Regioisomers

The predicted pKa of the structurally similar 1-(2,3,4-trifluorophenyl)ethan-1-amine is 8.24 . This value differs from that of other trifluorophenyl regioisomers, such as (S)-1-(2,3,6-trifluorophenyl)ethanamine, which has a predicted pKa of 8.14 . This variation in amine basicity is a direct consequence of the unique electron-withdrawing effects and resonance contributions specific to the 2,3,4-substitution pattern. The pKa of the primary amine in the phenethylamine series will be influenced similarly by the aromatic substitution pattern.

Physicochemical Analysis pKa Drug Design

2-(2,3,4-Trifluorophenyl)ethan-1-amine: Primary Research and Industrial Application Scenarios


Use as a Key Intermediate in the Synthesis of Fluorinated Drug Candidates

The compound serves as a crucial building block for synthesizing more complex fluorinated molecules intended for pharmaceutical applications [1]. Its specific 2,3,4-trifluorination pattern is valuable for modulating the drug-like properties of a lead compound, particularly its lipophilicity (XLogP3 = 1.5) [2], which is essential for achieving desired oral bioavailability and blood-brain barrier penetration profiles. This is a primary application scenario supported by its use in patented synthetic routes for fluorinated phenylethylamines [1].

Employed as a Tool Compound in hTAAR1 and GPCR Pharmacology Research

Based on class-level QSAR models for β-phenethylamines at the hTAAR1 receptor, compounds with substitution at the 4-position of the phenyl ring are predicted to act as low-efficacy ligands [1]. This makes 2-(2,3,4-Trifluorophenyl)ethan-1-amine a valuable tool compound for research groups investigating the structure and function of hTAAR1 and related GPCRs. It can be used to probe the pharmacological consequences of low-efficacy agonism or to serve as a structural starting point for developing selective antagonists or allosteric modulators [1].

Utilized in Agrochemical Discovery for Property Optimization

Fluorinated building blocks are widely employed in the agrochemical industry to enhance the metabolic stability and environmental fate of active ingredients. The unique physicochemical signature of 2-(2,3,4-Trifluorophenyl)ethan-1-amine, including its moderate lipophilicity and distinct basicity (predicted pKa ~8.24) [1], makes it a suitable intermediate for creating novel herbicides, fungicides, or insecticides with optimized uptake and translocation in plants. This application is supported by the general use of fluorinated phenethylamines in the preparation of agrochemicals [2].

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